4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride

LSD1/KDM1A inhibition Epigenetics Cancer therapeutics

4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride (CAS 1941076-26-1) is a spirocyclic diamine building block with molecular formula C₁₅H₂₀ClN₃ and molecular weight 277.79 g/mol. The compound features a 2,7-diazaspiro[4.4]nonane core linked via a methylene bridge to a para-benzonitrile moiety, supplied as the hydrochloride salt.

Molecular Formula C15H20ClN3
Molecular Weight 277.79 g/mol
Cat. No. B11763797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride
Molecular FormulaC15H20ClN3
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)CC3=CC=C(C=C3)C#N.Cl
InChIInChI=1S/C15H19N3.ClH/c16-9-13-1-3-14(4-2-13)10-18-8-6-15(12-18)5-7-17-11-15;/h1-4,17H,5-8,10-12H2;1H
InChIKeyHTSUDKUVSFCJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile Hydrochloride: Structural Identity and Procurement Baseline


4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride (CAS 1941076-26-1) is a spirocyclic diamine building block with molecular formula C₁₅H₂₀ClN₃ and molecular weight 277.79 g/mol [1]. The compound features a 2,7-diazaspiro[4.4]nonane core linked via a methylene bridge to a para-benzonitrile moiety, supplied as the hydrochloride salt. Computed physicochemical descriptors include a calculated LogP of 1.49, a fraction of sp³-hybridized carbons (Fsp³) of 0.533, a topological polar surface area of 39.1 Ų, and two hydrogen bond donors with three hydrogen bond acceptors (free base) [2]. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability relative to the free base, facilitating its use as a synthetic intermediate in medicinal chemistry programs targeting LSD1, sigma receptors, menin-MLL interactions, and osteoclast regulation [3][4].

Why Generic Substitution of 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile Hydrochloride Is Not Advisable for Research Programs


Direct substitution of 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride with structurally related spirocyclic amines or alternative benzonitrile derivatives carries quantifiable risk for research programs. Within the Incyte/Celgene LSD1 inhibitor patent family (US10131664, US10543198, US10864202), the 2,7-diazaspiro[4.4]nonane core conjugated to a 4-benzonitrile moiety (Example 35) delivered LSD1 IC₅₀ < 10 nM, whereas the ring-expanded 2,8-diazaspiro[4.5]decane analog (Example 39) showed an order-of-magnitude weaker IC₅₀ < 100 nM under identical TR-FRET assay conditions [1]. Switching from the 2,7- to the 1,7-diazaspiro[4.4]nonane regioisomer alters the computed LogP from 1.49 to −0.28 — a shift of 1.77 log units — fundamentally changing permeability and solubility profiles . Replacing the para-benzonitrile with a benzyl group (as in 2-benzyl-2,7-diazaspiro[4.4]nonane) eliminates the nitrile functional handle required for downstream transformations such as hydrolysis to carboxamide, reduction to aminomethyl, or cycloaddition to tetrazole . These scaffold-dependent differences in target potency, physicochemical properties, and synthetic utility mean that in-class analogs cannot be treated as interchangeable without risking program delays and SAR misinterpretation.

Quantitative Differentiation Evidence for 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile Hydrochloride Against Closest Analogs


LSD1 Inhibitory Potency: 2,7-Diazaspiro[4.4]nonane Core Delivers ~10-Fold Improvement Over Ring-Expanded 2,8-Diazaspiro[4.5]decane Analog

Within the same patent family (US10131664/US10543198/US10864202) and under identical LSD1 TR-FRET enzymatic assay conditions, the compound incorporating the 2,7-diazaspiro[4.4]nonane core with a 4-benzonitrile-substituted pyrimidine scaffold (Example 35) achieved an IC₅₀ of < 10 nM [1]. In contrast, the structurally analogous compound bearing a ring-expanded 2,8-diazaspiro[4.5]decane core (Example 39) showed an IC₅₀ of < 100 nM, representing at minimum a 10-fold reduction in potency [2]. A compound with the ring-contracted 2,7-diazaspiro[3.5]nonane core (Example 113) also showed IC₅₀ < 10 nM, indicating that the [4.4] ring size is the optimal spiro architecture for this chemotype [3]. The target compound 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride serves as the direct synthetic precursor to the 2,7-diazaspiro[4.4]nonane-benzonitrile motif found in Example 35.

LSD1/KDM1A inhibition Epigenetics Cancer therapeutics

Physicochemical Differentiation: Computed LogP and Fsp³ Profile Versus Regioisomeric 1,7-Diazaspiro[4.4]nonane

The computed LogP of 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is 1.49 with an Fsp³ of 0.533 . The regioisomeric 1,7-diazaspiro[4.4]nonane scaffold (CAS 34357-58-9) has a computed LogP of −0.28, a difference of 1.77 log units . This substantial lipophilicity gap arises from the different positioning of the secondary amine nitrogens within the spirocyclic framework, which alters hydrogen-bonding capacity and solvation. The higher LogP of the 2,7-isomer places it in a more favorable range for blood-brain barrier penetration (optimal LogP 1–3 for CNS drugs), while the 1,7-isomer's negative LogP may limit membrane permeability. The Fsp³ of 0.533 for the target compound exceeds the typical Fsp³ of piperazine-containing analogs (~0.5 for piperazine itself), correlating with improved aqueous solubility and reduced crystalline packing promiscuity as demonstrated in spirocyclic bioisostere studies [1].

Physicochemical property optimization CNS drug design Lead optimization

Piperazine Bioisostere: Spirodiamine Core Maintains PARP-1 Affinity While Eliminating DNA Damage Liability

In a systematic study of spirodiamine motifs as piperazine bioisosteres within the olaparib pharmacophore, replacement of the piperazine ring with a 2,7-diazaspiro[4.4]nonane core (spirocore 1) yielded compound 10e with a PARP-1 IC₅₀ of 12.6 ± 1.1 nM, retaining affinity within ~2-fold of olaparib itself (IC₅₀ = 6 nM) [1]. Critically, compound 10e did not induce DNA damage at concentrations comparable to olaparib, whereas several worst-in-class analogs with lower PARP-1 affinity (e.g., 15b, IC₅₀ = 4397 ± 1.1 nM) paradoxically induced significant DNA damage at micromolar concentrations [1]. This demonstrates that the 2,7-diazaspiro[4.4]nonane scaffold is not merely a structural mimic of piperazine but confers a functionally differentiated safety profile — maintaining on-target potency while decoupling target engagement from genotoxicity. 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride serves as a versatile entry point for constructing spirodiamine-bearing analogs in this and related chemotypes.

PARP inhibition Bioisostere strategy DNA damage reduction

Sigma Receptor Dual Affinity: 2,7-Diazaspiro[4.4]nonane Scaffold Delivers Sub-Nanomolar to Low Nanomolar Ki at Both S1R and S2R

The 2,7-diazaspiro[4.4]nonane scaffold has been validated as a privileged core for sigma receptor (SR) ligand development. The optimized derivative AD258 (compound 9d) demonstrated high binding affinity to both SR subtypes with Ki S1R = 3.5 nM and Ki S2R = 2.6 nM, while showing negligible affinity for other pain-related targets, establishing a clean selectivity profile [1]. In a capsaicin-induced allodynia model, AD258 achieved maximum antiallodynic effect at very low doses of 0.6–1.25 mg/kg without inducing motor impairment, and functional activity experiments confirmed that S1R antagonism mediates the analgesic effect [1]. SAR exploration within this series revealed that substituent identity on the 2,7-diazaspiro[4.4]nonane core dramatically modulates SR subtype selectivity — for example, compound 4b showed Ki S1R = 2.7 nM and Ki S2R = 27 nM (10-fold S1R-selective), while compound 8f showed Ki S1R = 10 nM and Ki S2R = 165 nM (16.5-fold S1R-selective) [2]. The benzonitrile-bearing building block provides a modular entry point for incorporating diverse N-aryl substituents to tune this selectivity ratio.

Sigma receptor Analgesic drug discovery Allodynia

Osteoclast Inhibition: 2,7-Diazaspiro[4.4]nonane Derivatives Inhibit Bone Resorption at Low Micromolar Concentrations Without Impairing Bone Formation

A series of N-arylsulfonamide derivatives based on the 2,7-diazaspiro[4.4]nonane nucleus were designed to target the guanine nucleotide exchange factor DOCK5, essential for osteoclast bone resorption activity [1]. Compounds E197 and E202 inhibited both mouse and human osteoclast activity with IC₅₀ values of 5 µM in specific resorption assays, while compound E73 showed an IC₅₀ of 10 µM [2]. Critically, in an ovariectomized mouse model of postmenopausal osteoporosis, compound E197 (4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide) prevented pathological bone loss without affecting osteoclast or osteoblast numbers, thereby preserving bone formation — a key differentiator from bisphosphonate therapies that suppress both resorption and formation [1]. The 2,7-diazaspiro[4.4]nonane core is essential for this mechanism: it orients the N-arylsulfonamide pharmacophore to engage the DOCK5 catalytic site while the spiro junction restricts conformational flexibility for target selectivity.

Osteoclast inhibition Osteoporosis DOCK5 GEF activity

Nitrile Synthetic Handle: Functional Differentiation from Benzyl- and Phenyl-Substituted 2,7-Diazaspiro[4.4]nonane Analogs

The para-benzonitrile moiety of 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride provides a versatile synthetic handle that is absent in the closest commercially available analog, 2-benzyl-2,7-diazaspiro[4.4]nonane (CAS 885275-27-4, typical purity 95–97%) . The nitrile group enables at least four distinct downstream transformations not accessible from the benzyl analog: (i) acidic or basic hydrolysis to the corresponding 4-carboxamide or 4-carboxylic acid, (ii) reduction (e.g., LiAlH₄ or catalytic hydrogenation) to the 4-aminomethylphenyl derivative, (iii) [3+2] cycloaddition with azide to form a 1H-tetrazole bioisostere of the carboxylic acid, and (iv) nucleophilic addition of organometallic reagents to generate ketone intermediates [1]. Furthermore, the nitrile serves as a hydrogen bond acceptor (contributing to the computed 3 HBA count) and as an infrared and Raman spectroscopic reporter group for reaction monitoring. The benzyl analog (2-benzyl-2,7-diazaspiro[4.4]nonane) permits only electrophilic aromatic substitution on the phenyl ring, offering a narrower diversification pathway. Both compounds are available at comparable purity (97–98%), but the benzonitrile derivative commands a distinct functional space in parallel synthesis and library enumeration campaigns .

Synthetic diversification Medicinal chemistry building block Nitrile transformations

Recommended Research and Industrial Application Scenarios for 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile Hydrochloride Based on Quantitative Evidence


LSD1 Inhibitor Lead Optimization: Constructing High-Potency Spirocyclic Chemotypes

Medicinal chemistry teams pursuing LSD1/KDM1A inhibitors for oncology indications should prioritize 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride as the entry building block for constructing the pyrimidine-benzonitrile chemotype exemplified in US10131664. The 2,7-diazaspiro[4.4]nonane core delivers LSD1 IC₅₀ < 10 nM — at minimum a 10-fold potency advantage over the 2,8-diazaspiro[4.5]decane analog (IC₅₀ < 100 nM) under identical assay conditions [1]. The benzonitrile group additionally provides a spectroscopic handle for TR-FRET assay interference checking. Programs should use this building block when the goal is to maximize LSD1 potency while retaining the spirocyclic architecture for conformational restriction.

Piperazine Replacement in CNS-Penetrant PARP Inhibitor Design

For teams developing PARP inhibitors for non-oncology indications (e.g., neuroinflammation, ischemic injury) where DNA damage liability must be minimized, the 2,7-diazaspiro[4.4]nonane scaffold offers a validated piperazine bioisostere strategy. The spirodiamine core replacement maintains PARP-1 affinity within ~2-fold of the parent drug (IC₅₀ 12.6 nM vs. 6 nM for olaparib) while eliminating DNA damage induction [2]. The target compound's computed LogP of 1.49 and Fsp³ of 0.533 are consistent with favorable CNS penetration parameters, making this building block suitable for constructing brain-penetrant PARP inhibitor candidates where reduced genotoxicity is a critical differentiator .

Sigma Receptor Analgesic Development: Modular N-Arylation for Subtype Selectivity Tuning

Pain research groups exploring sigma receptor pharmacology can use 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride as a modular scaffold for systematic SAR studies. The published SAR from the AD258 series demonstrates that N-substituent identity on the 2,7-diazaspiro[4.4]nonane core can tune S1R/S2R selectivity ratios across a > 16-fold range (from balanced dual affinity with Ki values of 2.6–3.5 nM to 16.5-fold S1R-selective) [3]. The benzonitrile moiety provides a synthetic anchor for late-stage diversification, and the hydrochloride salt form simplifies handling in parallel synthesis workflows. Programs targeting neuropathic or inflammatory pain with sigma receptor mechanisms can leverage this building block to generate focused libraries for selectivity optimization.

Osteoporosis Drug Discovery: DOCK5-Targeted Bone Resorption Inhibitors with Formation Sparing

Bone biology research groups interested in the DOCK5/Rac1 signaling axis as a novel anti-osteoporotic mechanism should incorporate 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride into their synthetic strategy for constructing N-arylsulfonamide inhibitors. The published lead compound E197, built on the 2,7-diazaspiro[4.4]nonane core, inhibits osteoclast resorption with an IC₅₀ of 5 µM and uniquely prevents bone loss in ovariectomized mice without reducing osteoblast numbers or bone formation rate [4]. This building block enables access to an underexploited pharmacological strategy that addresses the key limitation of current antiresorptive therapies — the coupling of bone resorption inhibition with suppressed bone formation.

Quote Request

Request a Quote for 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.